molecular formula C10H14F2OSi B13692052 (2,6-Difluoro-4-methoxyphenyl)trimethylsilane

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane

Cat. No.: B13692052
M. Wt: 216.30 g/mol
InChI Key: ICVKIGJHGFJDLE-UHFFFAOYSA-N
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Description

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2OSi. It is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane typically involves the reaction of 2,6-difluoro-4-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,6-Difluoro-4-methoxyphenol+Trimethylsilyl chlorideThis compound+HCl\text{2,6-Difluoro-4-methoxyphenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluoro-4-methoxyphenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluorine atoms can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include hydrogenated phenyl derivatives.

Scientific Research Applications

(2,6-Difluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It is used in the modification of biomolecules for studying their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluoro-4-methoxyphenyl)trimethylsilane
  • (2,6-Difluoro-4-methoxyphenyl)dimethylsilane
  • (2,6-Difluoro-4-methoxyphenyl)methylsilane

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with a trimethylsilyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H14F2OSi

Molecular Weight

216.30 g/mol

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H14F2OSi/c1-13-7-5-8(11)10(9(12)6-7)14(2,3)4/h5-6H,1-4H3

InChI Key

ICVKIGJHGFJDLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)[Si](C)(C)C)F

Origin of Product

United States

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